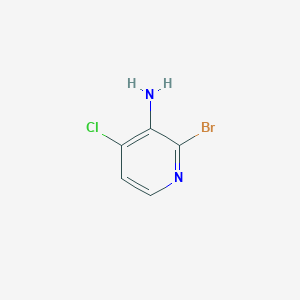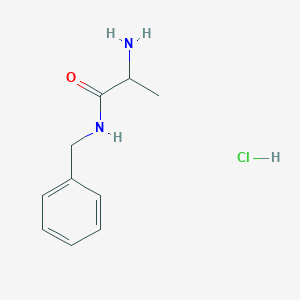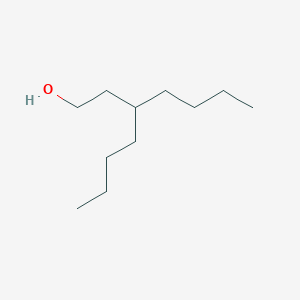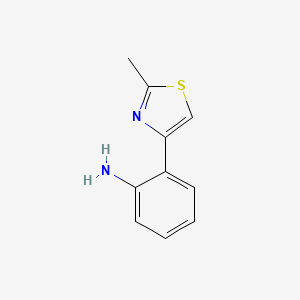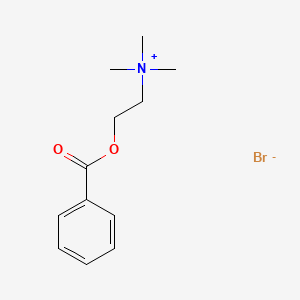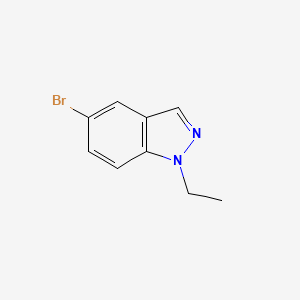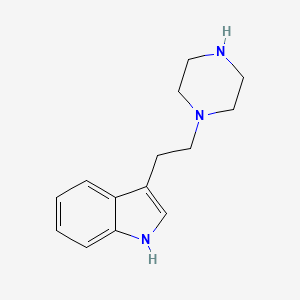
3-(2-(Piperazin-1-YL)ethyl)-1H-indole
Vue d'ensemble
Description
“3-(2-(Piperazin-1-YL)ethyl)-1H-indole” is a compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Synthesis Analysis
The synthesis of piperazine derivatives has been extensively studied. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “3-(2-(Piperazin-1-YL)ethyl)-1H-indole” is characterized by the presence of a piperazine ring. The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .Chemical Reactions Analysis
The key step in the synthesis of piperazine derivatives includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Applications De Recherche Scientifique
Non-Viral Vectors for Disease Treatment
The compound has been used in the synthesis of non-viral vectors, which have emerged as a promising approach for the treatment of diseases involving DNA and RNA molecules . These vectors have been linked with nucleic acids using covalent approaches or combined with each other by optimized formulations .
Cellular Transfection Processes
Cationic lipids, such as 3-(2-(Piperazin-1-YL)ethyl)-1H-indole, are commonly used to improve the efficacy of nucleic acids in cellular transfection processes . They are preferred due to their simple preparation, biodegradability, and wide use in clinical trials .
Synthesis of Novel Cationic Lipids
The compound is used in the synthesis of novel cationic lipids to improve the cellular uptake of genetic materials . This is part of ongoing efforts to develop new cationic lipids .
Antiproliferative Activity Against Human Cancer Cell Lines
Some derivatives of the compound have shown antiproliferative activity against human cancer cell lines . This suggests that the compound could potentially be used in the development of anticancer drugs .
Synthesis of Pyrido[1,2-a]pyrimidin-4-one Derivatives
The compound has been used in the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives . These derivatives have shown promising antiproliferative activity against human cancer cell lines .
Antifungal Activity
Some derivatives of the compound have shown moderate antifungal activity against certain strains of Candida albicans and Candida galibrata .
Orientations Futures
Quinoxalines, a class of N-heterocyclic compounds, are important biological agents, and a significant amount of research activity has been directed towards this class. They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Therefore, “3-(2-(Piperazin-1-YL)ethyl)-1H-indole” and its derivatives could be a potential area of research in the future.
Mécanisme D'action
Target of Action
It is known that piperazine derivatives, which include this compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
For instance, they can act as antagonists for dopamine and serotonin, which are neurotransmitters involved in mood regulation .
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may influence the biochemical pathways related to these neurotransmitters .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Some piperazine derivatives have been found to have antibacterial activity .
Propriétés
IUPAC Name |
3-(2-piperazin-1-ylethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-4-14-13(3-1)12(11-16-14)5-8-17-9-6-15-7-10-17/h1-4,11,15-16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJWVEMEALEQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605506 | |
| Record name | 3-[2-(Piperazin-1-yl)ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Piperazin-1-YL)ethyl)-1H-indole | |
CAS RN |
4644-97-7 | |
| Record name | 3-[2-(Piperazin-1-yl)ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1290169.png)
